N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 566880-27-1
Cat. No.: VC16138369
Molecular Formula: C17H17ClN4O2S2
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 566880-27-1 |
|---|---|
| Molecular Formula | C17H17ClN4O2S2 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H17ClN4O2S2/c1-3-22-16(14-5-4-8-25-14)20-21-17(22)26-10-15(23)19-11-6-7-13(24-2)12(18)9-11/h4-9H,3,10H2,1-2H3,(H,19,23) |
| Standard InChI Key | OKTSIINIZFOMFB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CS3 |
Introduction
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of sulfanyl acetamides. It features a triazole moiety, which is commonly associated with various biological activities, including antifungal and anticancer properties. This compound is of significant interest in pharmacological research due to its potential therapeutic applications.
Synthesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps, including the introduction of functional groups at specific positions on the aromatic and heterocyclic rings. The synthesis requires careful control of reaction conditions such as temperature, solvents, and catalysts to ensure high yields and purity of the final product.
Mechanism of Action
While the exact mechanism of action for this compound is not fully elucidated, compounds with similar structural motifs have shown significant anticancer activity. These mechanisms often involve cell cycle arrest and apoptosis induction, suggesting that N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also exhibit anticancer properties.
Potential Applications
This compound has potential applications in scientific research, particularly in the development of new therapeutic agents. Its unique structure may provide insights into structure–activity relationships that could lead to more effective therapies against various malignancies.
Research Findings
Research on similar compounds indicates that they can exhibit significant cytotoxicity against various cancer cell lines. This suggests that N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also possess anticancer properties, making it a promising candidate for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume